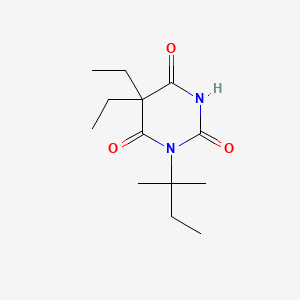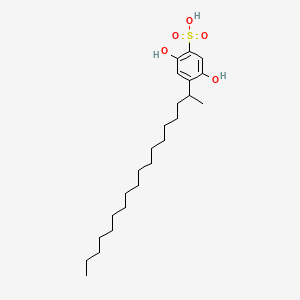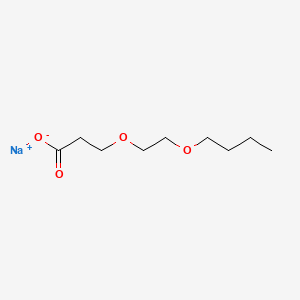
Sodium 3-(2-butoxyethoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(2-butoxyethoxy)propionate is a chemical compound with the molecular formula C9H17NaO4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in formulations requiring emulsification and dispersion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-butoxyethoxy)propionate typically involves a multi-step process:
Reaction of 2-butoxyethanol with acrylic acid: Under alkaline conditions, 2-butoxyethanol reacts with acrylic acid to form 3-(2-butoxyethoxy)propanol.
Esterification: The resulting 3-(2-butoxyethoxy)propanol is then esterified with benzoic acid or acetic acid to produce 3-(2-butoxyethoxy)propionic acid.
Neutralization: Finally, the 3-(2-butoxyethoxy)propionic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(2-butoxyethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 3-(2-butoxyethoxy)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in biological studies for its emulsifying properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mécanisme D'action
The mechanism by which Sodium 3-(2-butoxyethoxy)propionate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness
Sodium 3-(2-butoxyethoxy)propionate stands out due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and dispersion, offering advantages over other surfactants in certain formulations .
Propriétés
Numéro CAS |
68298-23-7 |
|---|---|
Formule moléculaire |
C9H17NaO4 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
sodium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.Na/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
PNFBSCDFHYXCBU-UHFFFAOYSA-M |
SMILES canonique |
CCCCOCCOCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


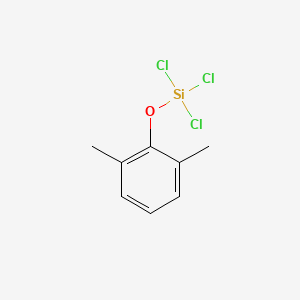
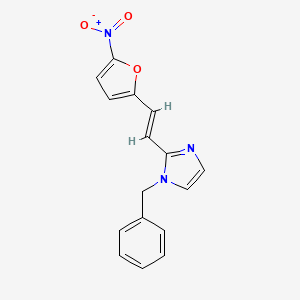
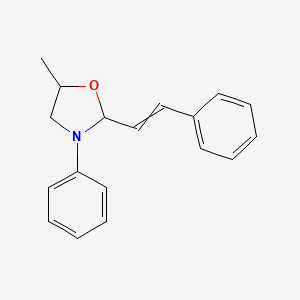
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)

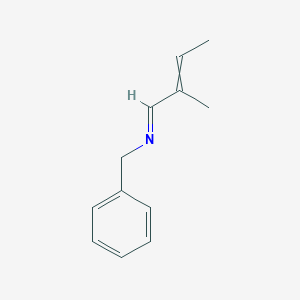

![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
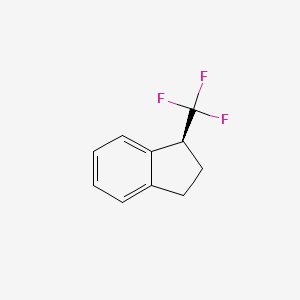

![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
